molecular formula C12H12N6S B2367184 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058496-54-0

3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2367184
CAS No.: 1058496-54-0
M. Wt: 272.33
InChI Key: IOCSUKNBPGEUTQ-UHFFFAOYSA-N
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Description

3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with an ethyl group and a pyridin-3-ylmethylthio moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Mechanism of Action

Target of Action

Similar compounds with a triazolopyrimidine scaffold have been reported to target cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .

Mode of Action

It’s suggested that the nitrogen atom in the pyridine ring might interact with met332, which could potentially enhance the activity of the compound . This interaction could lead to changes in the target protein’s function, thereby affecting the cell cycle.

Biochemical Pathways

Compounds with similar structures have been reported to affect pathways related to cell proliferation and apoptosis . The compound’s interaction with its target could potentially disrupt these pathways, leading to changes in cell behavior.

Pharmacokinetics

In silico studies of similar compounds suggest suitable pharmacokinetic properties . These properties can impact the compound’s bioavailability, determining how much of the compound reaches its target in the body.

Result of Action

Similar compounds have been reported to have anti-proliferative effects on cancer cells . This suggests that the compound could potentially inhibit cell growth and induce apoptosis.

Biochemical Analysis

Biochemical Properties

3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in critical physiological processes . The interaction with these enzymes is primarily through binding to their active sites, leading to inhibition of their catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, the inhibition of carbonic anhydrase by this compound occurs through the formation of a stable complex with the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These changes can affect the levels of metabolites and energy production within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its ability to cross biological membranes and its affinity for different tissue types .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, targeting to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of thiols or amines .

Properties

IUPAC Name

3-ethyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6S/c1-2-18-11-10(16-17-18)12(15-8-14-11)19-7-9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCSUKNBPGEUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=CN=CC=C3)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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